2-(2-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the preparation of 2-(2-methoxyphenoxy)ethanamine.
Bromination: The next step involves the bromination of 3-hydroxybenzaldehyde to form 2,4,6-tribromo-3-hydroxybenzaldehyde.
Condensation Reaction: The final step is the condensation of the methoxyphenoxy intermediate with the tribromo-hydroxybenzaldehyde in the presence of acetic acid to form the desired hydrazide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and aromatic groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)ethanamine: A simpler compound with similar methoxyphenoxy structure.
3-hydroxybenzaldehyde: Shares the hydroxybenzaldehyde moiety but lacks the tribromo substitution.
2,4,6-tribromo-3-hydroxybenzaldehyde: Contains the tribromo-hydroxyphenyl group but lacks the methoxyphenoxy and hydrazide functionalities.
Uniqueness
The uniqueness of 2-(2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C16H13Br3N2O4 |
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Molecular Weight |
537.0 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br3N2O4/c1-24-12-4-2-3-5-13(12)25-8-14(22)21-20-7-9-10(17)6-11(18)16(23)15(9)19/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+ |
InChI Key |
WOZCHRRWGNGQOR-IFRROFPPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br |
Origin of Product |
United States |
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